molecular formula C13H13N5O B2618176 Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034301-79-4

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Katalognummer B2618176
CAS-Nummer: 2034301-79-4
Molekulargewicht: 255.281
InChI-Schlüssel: NUEBSRDFPXLFPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has demonstrated promising results in preclinical and clinical studies. The compound has been shown to be effective against EGFR mutations that are resistant to first- and second-generation EGFR inhibitors.

Wirkmechanismus

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone works by irreversibly binding to the mutant EGFR, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death. The compound has been shown to be selective for mutant EGFR over wild-type EGFR, which reduces the risk of toxicity.
Biochemical and Physiological Effects
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been shown to have potent anti-tumor activity in preclinical studies. The compound has also been shown to have a favorable safety profile, with manageable adverse events in clinical trials. The most common adverse events associated with Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone include diarrhea, rash, and nausea.

Vorteile Und Einschränkungen Für Laborexperimente

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments. The compound has high potency and selectivity for mutant EGFR, which makes it an ideal tool for studying EGFR signaling pathways. However, Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has some limitations for lab experiments. The compound is relatively expensive and may not be readily available in some laboratories.

Zukünftige Richtungen

There are several future directions for Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone research. One direction is to explore the use of the compound in combination with other targeted therapies for the treatment of NSCLC. Another direction is to investigate the potential of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in other types of cancer with EGFR mutations. Additionally, further studies are needed to determine the long-term safety and efficacy of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in clinical settings.

Synthesemethoden

The synthesis of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves several steps. The first step involves the reaction of 4-chloro-3-nitropyridine with 2-(dimethylamino)ethylamine to form 4-(2-(dimethylamino)ethylamino)-3-nitropyridine. This intermediate is then reacted with 2,3-dihydro-1H-pyrido[4,3-b]pyrimidin-5-amine to form Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. The compound is then purified and characterized using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied in preclinical and clinical studies for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The compound has been shown to be effective against EGFR mutations that are resistant to first- and second-generation EGFR inhibitors, such as gefitinib and erlotinib. In clinical trials, Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has demonstrated promising results in patients with EGFR T790M mutation-positive NSCLC.

Eigenschaften

IUPAC Name

pyridin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-12(10-3-1-4-14-7-10)18-8-11(9-18)17-13-15-5-2-6-16-13/h1-7,11H,8-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBSRDFPXLFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.